molecular formula C12H10BrNO2S B1522299 Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate CAS No. 786654-97-5

Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate

Cat. No. B1522299
M. Wt: 312.18 g/mol
InChI Key: DXNNRQNTJYNOPB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate is a chemical compound with the CAS Number: 786654-97-5 . It has a molecular weight of 312.19 .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-(3-bromophenyl)-1,3-thiazole-4-carboxylate . The InChI code is 1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 415.2°C at 760 mmHg .

Scientific Research Applications

  • Chemical Synthesis

    • Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate is a chemical compound with the CAS Number: 786654-97-5 . It’s used in chemical synthesis .
  • Medicinal Chemistry

    • Thiazoles, which include Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
    • Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statement is H319, which indicates that it causes serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 2-(3-bromophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNNRQNTJYNOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674292
Record name Ethyl 2-(3-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate

CAS RN

786654-97-5
Record name Ethyl 2-(3-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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